N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE
Description
N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE is a compound that belongs to the class of pyridine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to form stable complexes with various metal ions. This stability makes them valuable in the development of pharmaceuticals and other chemical applications.
Properties
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-5-1-3-7-15-11)17-9-10-18-14(20)12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDKDXHFZDZGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the metal-free nature of the reaction conditions reduces the need for extensive purification steps, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE exerts its effects involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with specific molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)pyridin-2-amine
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Uniqueness
N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features that allow for efficient metal chelation and its ability to undergo a variety of chemical reactions under mild conditions. This versatility makes it a valuable compound in both research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
